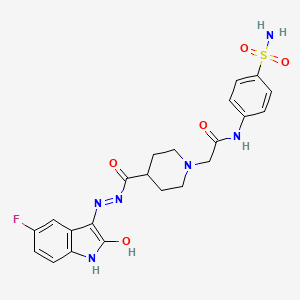
Carbovir triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbovir triphosphate is an organic triphosphate that serves as the active metabolite of the antiviral drug abacavir. It is a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase, making it a crucial component in the treatment of HIV infections . The compound is a synthetic nucleoside analogue, structurally related to deoxyguanosine-5’-triphosphate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carbovir triphosphate is synthesized intracellularly from abacavir through a series of phosphorylation steps. The process involves the conversion of abacavir to carbovir monophosphate by cellular enzymes, followed by further phosphorylation to carbovir diphosphate and finally to this compound .
Industrial Production Methods: Industrial production of this compound typically involves the chemical synthesis of abacavir, followed by its conversion to the active triphosphate form through enzymatic phosphorylation. The process is optimized for high yield and purity, ensuring the compound’s efficacy in antiviral treatments .
Analyse Chemischer Reaktionen
Types of Reactions: Carbovir triphosphate primarily undergoes phosphorylation reactions during its synthesis. It can also participate in competitive inhibition reactions with natural substrates like deoxyguanosine-5’-triphosphate .
Common Reagents and Conditions:
Phosphorylation: Enzymes such as guanylate kinase and nucleoside diphosphate kinase are commonly used to facilitate the phosphorylation of carbovir to its triphosphate form.
Inhibition Reactions: this compound competes with deoxyguanosine-5’-triphosphate for incorporation into viral DNA by HIV-1 reverse transcriptase.
Major Products: The major product formed from these reactions is this compound itself, which acts as a chain terminator in viral DNA synthesis, thereby inhibiting viral replication .
Wissenschaftliche Forschungsanwendungen
Carbovir triphosphate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
Carbovir triphosphate is similar to other nucleoside reverse transcriptase inhibitors, such as:
- 3’-Azido-2’,3’-dideoxythymidine triphosphate (AZT-TP)
- 2’,3’-Dideoxyguanosine triphosphate (ddGTP)
- 3’-Deoxythymidine triphosphate (ddTTP)
Uniqueness: this compound is unique in its high selectivity for HIV-1 reverse transcriptase, with minimal effects on human cellular DNA polymerases. This selectivity makes it a highly effective antiretroviral agent with fewer side effects compared to other nucleoside analogues .
Vergleich Mit ähnlichen Verbindungen
- Tenofovir triphosphate
- Lamivudine triphosphate
- Emtricitabine triphosphate
These compounds share similar mechanisms of action but differ in their chemical structures and specific interactions with viral enzymes .
Eigenschaften
CAS-Nummer |
129941-14-6 |
|---|---|
Molekularformel |
C11H16N5O11P3 |
Molekulargewicht |
487.19 g/mol |
IUPAC-Name |
[[(1S,4R)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H16N5O11P3/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-25-29(21,22)27-30(23,24)26-28(18,19)20/h1-2,5-7H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,14,15,17)/t6-,7+/m1/s1 |
InChI-Schlüssel |
CQCAEOCIDCCJDQ-RQJHMYQMSA-N |
Isomerische SMILES |
C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Kanonische SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


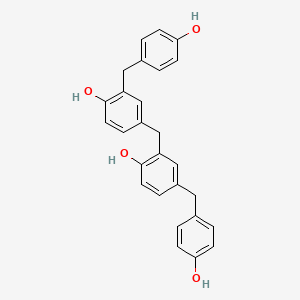
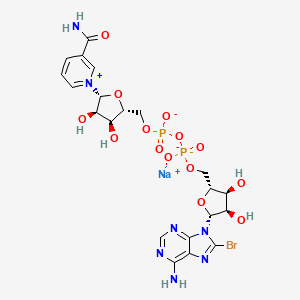
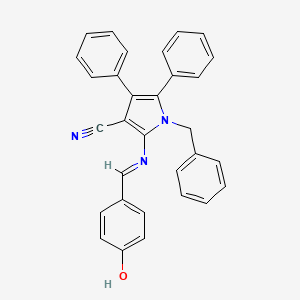
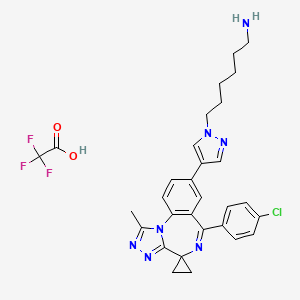
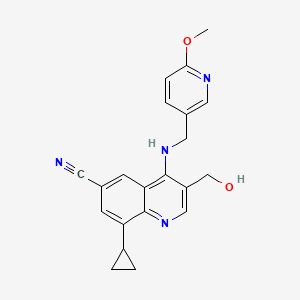
![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
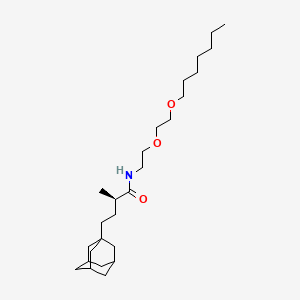
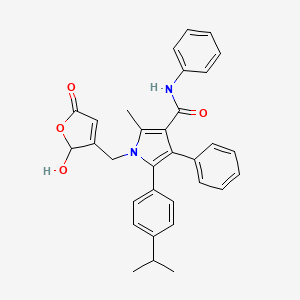
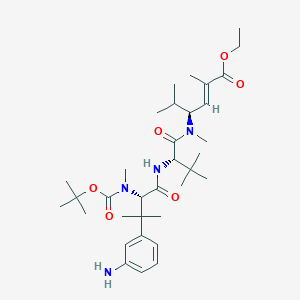
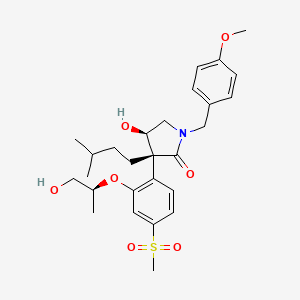
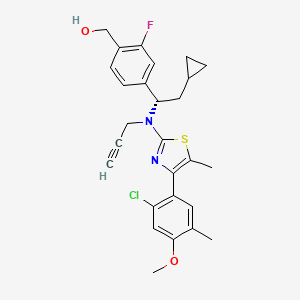
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12394627.png)
